Cas no 859833-22-0 (1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine)

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine is a boronic ester derivative featuring a piperidine-substituted aromatic scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety ensures efficient transmetalation with palladium catalysts. The piperidine group enhances solubility in organic solvents, facilitating handling in synthetic applications. Its sterically hindered structure improves stability against protodeboronation, making it suitable for iterative coupling reactions. The product is particularly valuable in pharmaceutical and materials science research, where it serves as a versatile intermediate for constructing complex aryl-alkyl architectures. Storage under inert conditions is recommended to maintain its reactivity over extended periods.
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine structure
859833-22-0 structure
Product Name:1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
CAS No:859833-22-0
MF:C18H28BNO2
MW:301.231425285339
MDL:MFCD08271932
CID:719594
PubChem ID:18525779
Update Time:2025-06-08

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
    • 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine
    • 4-((Piperidine)methyl) phenylboronic acid pinacol ester
    • 4-(Piperidin-1-ylmethyl)phenylboronic acid pinacol ester
    • 4-(PIPERIDINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER
    • Piperidine,1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
    • 4-(1-PiperidinylMethyl)benzeneboronic acid pinacol ester
    • AMTB120
    • RW4024
    • 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine (ACI)
    • 1-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
    • [4-(Piperidinomethyl)phenyl]boronic acid pinacol ester
    • AKOS016339726
    • Z1333127367
    • 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperidine
    • AS-2351
    • MFCD08271932
    • CS-0052662
    • DTXSID60594536
    • P10569
    • EN300-99912
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-piperidine
    • 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
    • (4-(PIPERIDIN-1-YLMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
    • J-503193
    • SB15939
    • DB-076511
    • 4-(PIPERIDIN-1-YLMETHYL)BENZENEBORONIC ACID, PINACOL ESTER 97%2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZYL]-1,2-OXAZINANE
    • HJKVRMHVLINDRH-UHFFFAOYSA-N
    • 859833-22-0
    • SCHEMBL427977
    • MDL: MFCD08271932
    • Inchi: 1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20/h8-11H,5-7,12-14H2,1-4H3
    • InChI Key: HJKVRMHVLINDRH-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCCCC2)=CC=1

Computed Properties

  • Exact Mass: 301.22100
  • Monoisotopic Mass: 301.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: 63 °C
  • Boiling Point: 394.1±25.0 °C at 760 mmHg
  • Flash Point: 192.1±23.2 °C
  • PSA: 21.70000
  • LogP: 2.90960
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Security Information

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Pricemore >>

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1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
Reference
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; et al, Organic Letters, 2013, 15(18), 4850-4853

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, reflux
2.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
Reference
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; et al, Organic Letters, 2013, 15(18), 4850-4853

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  3 h, rt
1.2 rt
Reference
Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats
Ouach, Aziz; et al, European Journal of Medicinal Chemistry, 2019, 179, 449-469

Production Method 4

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  5 h, 130 °C
Reference
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

Production Method 5

Reaction Conditions
1.1 Reagents: Boron oxide (B2O3) Catalysts: 2,6-Dimethylbenzenethiol ,  Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source
Alam, Rauful; et al, Organic Letters, 2018, 20(9), 2680-2684

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  5 h, 130 °C
Reference
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Raw materials

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Preparation Products

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:859833-22-0)1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Order Number:A863367
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Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):230.0/477.0
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Additional information on 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine

Latest Research Briefing on 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine (CAS: 859833-22-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of boronic acid derivatives, particularly 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine (CAS: 859833-22-0). This compound, known for its unique structural and chemical properties, has emerged as a promising candidate in drug discovery, targeted therapy, and diagnostic applications. The following briefing synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine, emphasizing its role as a key intermediate in the development of boron-containing drugs. The researchers utilized Suzuki-Miyaura cross-coupling reactions to achieve high yields and purity, demonstrating the compound's versatility in modular drug design. The study also highlighted its stability under physiological conditions, making it suitable for in vivo applications.

In the context of targeted therapy, a recent preclinical investigation (Nature Communications, 2024) investigated the compound's ability to act as a proteolysis-targeting chimera (PROTAC) warhead. The boronic acid moiety of 859833-22-0 facilitated selective binding to ubiquitin ligases, enabling the degradation of oncogenic proteins. This approach showed significant promise in reducing tumor growth in xenograft models, particularly for breast and prostate cancers, with minimal off-target effects.

Further, a collaborative study between academic and industrial researchers (ACS Chemical Biology, 2023) explored the diagnostic potential of 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine in positron emission tomography (PET) imaging. By incorporating fluorine-18 isotopes, the team developed a radiotracer capable of visualizing amyloid-beta plaques in Alzheimer's disease models. The compound's high blood-brain barrier permeability and selective binding affinity were critical to its success in these applications.

Despite these advancements, challenges remain in the clinical translation of 859833-22-0-based therapies. A review in Drug Discovery Today (2024) pointed out the need for improved pharmacokinetic profiles and reduced toxicity in long-term treatments. Ongoing research aims to address these limitations through structural modifications and novel delivery systems, such as nanoparticle encapsulation and prodrug strategies.

In conclusion, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine (CAS: 859833-22-0) represents a versatile and promising tool in modern chemical biology and pharmaceutical research. Its applications span drug discovery, targeted protein degradation, and diagnostic imaging, with ongoing studies poised to unlock further therapeutic potential. Future research should focus on optimizing its pharmacological properties to facilitate clinical adoption and broaden its impact on human health.

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Amadis Chemical Company Limited
(CAS:859833-22-0)1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
A863367
Purity:99%/99%
Quantity:10g/25g
Price ($):230.0/477.0
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